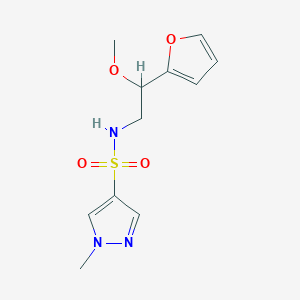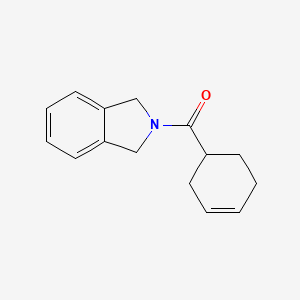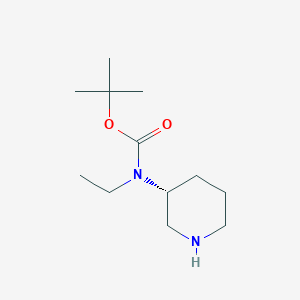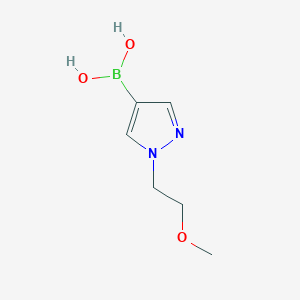
1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazol ring attached to a urea group and a methoxyphenethyl group. It also contains a fluorobenzylthio group attached to the thiadiazol ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available literature, it is part of a series of compounds synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .Scientific Research Applications
Photodegradation Studies
The photodegradation of a compound closely related to 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea was studied, focusing on the chemical behavior of 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea under light exposure. The research detailed the isolation and characterization of photoproducts, including their crystal structures, revealing insights into the S-to-N benzyl migration and sulfur-oxygen substitution reactions during the photodegradation process (Moorman, Findak, & Ku, 1985).
Zinc Phthalocyanine Derivatives
Investigations into zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units explored their potential in photodynamic therapy for cancer treatment. The synthesized compounds exhibited significant photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, positioning them as promising Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Insights
Research into the synthesis and crystal structure analysis of derivatives of 1,3,4-thiadiazole has provided valuable insights into their molecular frameworks and potential applications. Studies have described the preparation and characterization of compounds such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, elucidating their crystal packing and intermolecular interactions, which contribute to the understanding of their chemical and physical properties (Banu et al., 2013).
Biological Activity Studies
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and their biological activities assessed. The focus was on the DNA protective ability against oxidative mixtures and antimicrobial activity against specific pathogens. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy applications (Gür et al., 2020).
Urease Inhibition and Antioxidant Activities
Research into 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives has shown these compounds to possess urease inhibition, antioxidant, and antibacterial activities. Some compounds outperformed standard drugs in urease inhibition tests, while others demonstrated potent antioxidant activity, indicating their therapeutic potential (Hanif et al., 2012).
properties
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-26-15-8-6-13(7-9-15)10-11-21-17(25)22-18-23-24-19(28-18)27-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSIKFEYSTECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)


![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)


![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)



![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
